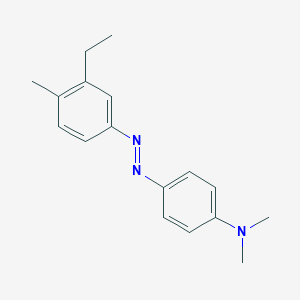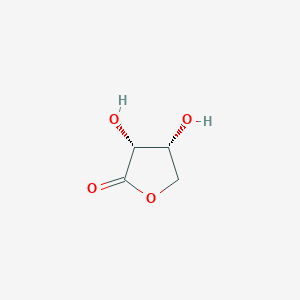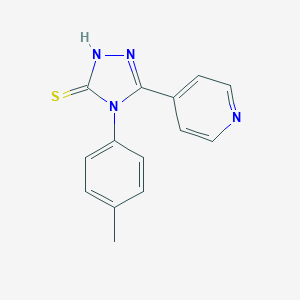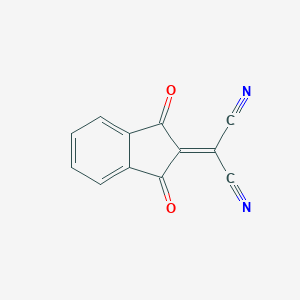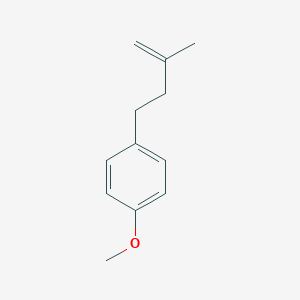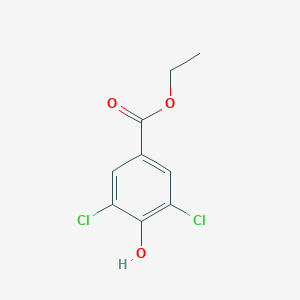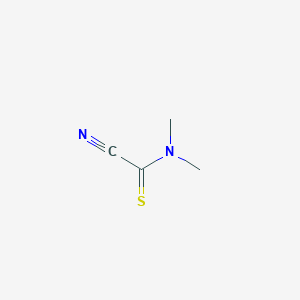
Carbonocyanidothioic amide, dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonocyanidothioic amide, dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as dimethyl dithiocarbamate (DMDTC) and is widely used as a chelating agent, a pesticide, and a vulcanization accelerator.
作用机制
The mechanism of action of carbonocyanidothioic amide, dimethyl- varies depending on its application. In the agricultural industry, it acts as a chelating agent, binding to metal ions and preventing them from being used by enzymes essential for plant growth. In the rubber industry, it acts as a vulcanization accelerator by increasing the cross-linking density of rubber. In cancer treatment, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
生化和生理效应
Carbonocyanidothioic amide, dimethyl- has been shown to have both positive and negative effects on biochemical and physiological processes. In the agricultural industry, it can improve crop yields by preventing metal toxicity and enhancing nutrient uptake. However, it can also have negative effects on non-target organisms, such as bees and other pollinators. In the rubber industry, it can improve the properties of rubber, such as elasticity and durability. However, it can also cause skin irritation and respiratory issues in workers exposed to it. In cancer treatment, it can induce apoptosis and inhibit angiogenesis, leading to tumor regression. However, it can also have negative effects on healthy cells, leading to side effects such as nausea and hair loss.
实验室实验的优点和局限性
Carbonocyanidothioic amide, dimethyl- has several advantages and limitations for lab experiments. One advantage is its ability to chelate metal ions, making it useful for studying metal-dependent enzymes. Another advantage is its ability to inhibit enzyme activity, making it useful for studying enzyme kinetics. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is its potential to interfere with other chemical reactions, which can complicate experimental design.
未来方向
There are several future directions for research on carbonocyanidothioic amide, dimethyl-. One direction is to study its potential applications in nanotechnology, as it has been shown to have potential as a nanoparticle stabilizer. Another direction is to study its potential applications in biomedicine, as it has been shown to have potential as an anti-cancer agent. Additionally, more research is needed to fully understand its potential environmental impacts and to develop safer alternatives for its current applications.
Conclusion:
Carbonocyanidothioic amide, dimethyl- is a versatile chemical compound with potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. While it has several advantages for lab experiments, it also has limitations due to its potential toxicity. Future research on carbonocyanidothioic amide, dimethyl- should focus on exploring its potential applications in nanotechnology and biomedicine, as well as developing safer alternatives for its current applications.
合成方法
Carbonocyanidothioic amide, dimethyl- is synthesized by reacting carbon disulfide with dimethylamine in the presence of a base. The resulting product is then treated with acid to form the final product. This synthesis method is widely used in the industry and has been optimized to produce high yields of pure carbonocyanidothioic amide, dimethyl-.
科学研究应用
Carbonocyanidothioic amide, dimethyl- has been extensively studied for its potential applications in various fields. In the agricultural industry, it is widely used as a pesticide due to its ability to chelate metal ions and inhibit enzyme activity. In the rubber industry, it is used as a vulcanization accelerator due to its ability to increase the cross-linking density of rubber. In addition, carbonocyanidothioic amide, dimethyl- has been studied for its potential applications in cancer treatment, as it has been shown to inhibit tumor growth in animal models.
属性
CAS 编号 |
16703-47-2 |
|---|---|
产品名称 |
Carbonocyanidothioic amide, dimethyl- |
分子式 |
C4H6N2S |
分子量 |
114.17 g/mol |
IUPAC 名称 |
1-cyano-N,N-dimethylmethanethioamide |
InChI |
InChI=1S/C4H6N2S/c1-6(2)4(7)3-5/h1-2H3 |
InChI 键 |
OLJDIRLJSRSJNR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)C#N |
规范 SMILES |
CN(C)C(=S)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




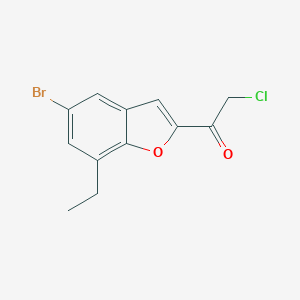
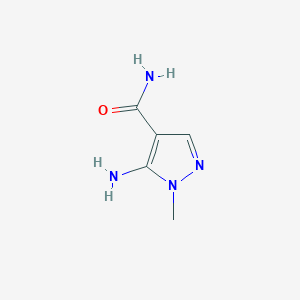
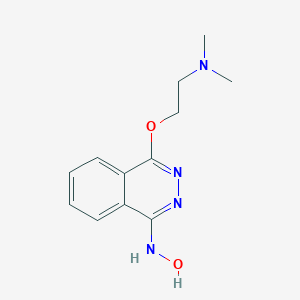
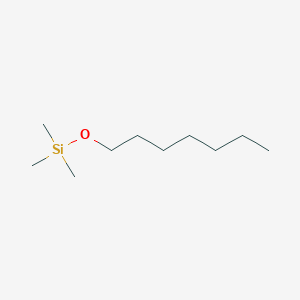
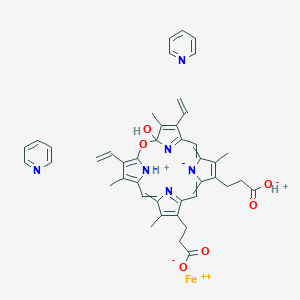
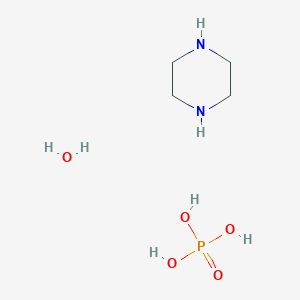
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
